Product packaging for Pentachlorodisilane(Cat. No.:CAS No. 31411-98-0)

Pentachlorodisilane

Numéro de catalogue: B12657859
Numéro CAS: 31411-98-0
Poids moléculaire: 233.4 g/mol
Clé InChI: VEYJKODKHGEDMC-UHFFFAOYSA-N
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Description

Contextualization within Advanced Inorganic Silicon Chemistry

Inorganic chemistry is a broad field that has seen significant advancements, leading to new technologies in energy, electronics, and medicine. numberanalytics.com Silicon, a cornerstone of modern technology, possesses unique chemical properties that make it indispensable in inorganic chemistry labs. numberanalytics.com Its versatility is evident in the synthesis of advanced materials and the development of semiconductor devices. numberanalytics.com The study of inorganic silicon derivatives is a vital area of modern synthetic chemistry and materials science. researchgate.net

Polychlorosilanes, a class of silicon compounds containing silicon-silicon bonds and multiple chlorine atoms, are at the forefront of advanced inorganic silicon chemistry. rsc.orgacs.org These compounds serve as crucial precursors for the production of high-purity polycrystalline silicon, a key material in the electronics and photovoltaic industries. rsc.org The chemistry of silicon is unique and extends beyond simple analogies to organic chemistry, encompassing a wide range of materials with distinct properties. springer.com The reactivity of polychlorosilanes is influenced by the number of chlorine atoms and the nature of the silicon-silicon bonds, making them versatile reagents for the synthesis of more complex organosilicon compounds and materials. rsc.orgacs.org

Significance of Pentachlorodisilane in Emerging Technologies

This compound (Si₂HCl₅) is a specific polychlorosilane that is gaining significant attention as a precursor in emerging technologies, particularly in the manufacturing of next-generation microelectronics. guidechem.comguidechem.comfraunhofer.de Its importance stems from its ability to enable lower deposition temperatures for silicon-containing films, a critical requirement for producing highly integrated and finer semiconductor features. fraunhofer.degoogle.com The substitution of one chlorine atom in hexachlorodisilane (B81481) (Si₂Cl₆) with a hydrogen atom makes this compound thermally more unstable, allowing for deposition to occur at lower temperatures. fraunhofer.de

This characteristic is particularly advantageous for creating the nanometer-scale layers found in advanced computer chips and sensors, which cannot tolerate high manufacturing temperatures. fraunhofer.de this compound is used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to form a variety of thin films, including elemental silicon, silicon nitride, and silicon oxide films. google.comacs.org The ability to precisely control the composition and thickness of these films at lower temperatures is a key factor driving the research and development of this compound as a superior precursor for advanced electronic and photovoltaic devices. google.com

Overview of Academic Research Trajectories for Chlorodisilanes

Academic research on chlorodisilanes, including this compound, has followed a trajectory from fundamental synthesis and characterization to sophisticated applications in materials science and microelectronics. Early research focused on the preparation and understanding the fundamental properties of these compounds. acs.orgoup.com More recent research has shifted towards optimizing their synthesis for high-purity applications and exploring their utility as precursors for advanced materials. rsc.orggoogle.compatsnap.com

A significant area of investigation is the development of more efficient and selective synthesis methods for this compound, aiming to improve yield and purity while reducing costs. google.compatsnap.com For instance, methods involving the partial reduction of hexachlorodisilane are being explored as a scalable and cost-effective production route. google.compatsnap.com

Another major research focus is on the application of chlorodisilanes in thin film deposition. Studies have investigated the use of this compound in plasma-enhanced atomic layer deposition (PEALD) for creating high-quality silicon nitride films at low temperatures, demonstrating its potential for fabricating advanced semiconductor devices. acs.org Research also delves into the reaction mechanisms of chlorodisilanes during chemical vapor deposition to better control the properties of the resulting films. researchgate.netacs.org The overarching goal of this research is to develop new and improved precursors and processes that meet the demanding requirements of future microelectronics technologies. fraunhofer.de

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula Si₂HCl₅ guidechem.comguidechem.comlookchem.com
Molecular Weight 234.44 g/mol guidechem.comguidechem.comchemfish.com
CAS Number 31411-98-0 guidechem.comlookchem.com
Appearance Colorless liquid guidechem.compsc-gmbh.info
Odor Pungent psc-gmbh.info

Interactive Data Table: Synthesis Methods for this compound

MethodDescriptionReference
Thermal Decomposition Heating trichlorosilane (B8805176) (HSiCl₃) to high temperatures. google.com
Partial Reduction Partially reducing hexachlorodisilane (Si₂Cl₆) with a metal hydride compound. google.compatsnap.com
High-Temperature Reaction Reacting tetrachlorosilane (B154696) (SiCl₄) and hydrogen gas at high temperatures, followed by rapid cooling. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl5Si2 B12657859 Pentachlorodisilane CAS No. 31411-98-0

Propriétés

Numéro CAS

31411-98-0

Formule moléculaire

Cl5Si2

Poids moléculaire

233.4 g/mol

InChI

InChI=1S/Cl5Si2/c1-6(2)7(3,4)5

Clé InChI

VEYJKODKHGEDMC-UHFFFAOYSA-N

SMILES canonique

[Si]([Si](Cl)(Cl)Cl)(Cl)Cl

Origine du produit

United States

Synthetic Methodologies for Pentachlorodisilane

Reduction-Based Synthetic Pathways

A prominent method for synthesizing pentachlorodisilane involves the partial reduction of hexachlorodisilane (B81481) (Si₂Cl₆). google.com This approach offers a scalable and cost-effective route to high-purity this compound. patsnap.com

Partial Reduction of Hexachlorodisilane with Metal Hydride Compounds

The core of this methodology lies in the carefully controlled reaction of hexachlorodisilane with a metal hydride compound. google.com This process is designed to replace a single chlorine atom with a hydrogen atom, yielding this compound, as opposed to a complete reduction to disilane (B73854). google.com

The stoichiometry of the reactants is a critical factor in maximizing the yield of this compound. google.comunizin.org The selection of the metal hydride is equally important, with various compounds capable of effecting the partial reduction. google.com Diisobutylaluminium hydride (DIBAH) is a commonly cited reagent for this transformation. google.compatsnap.com The general reaction can be represented as:

Si₂Cl₆ + MH → Si₂HCl₅ + MCl

Where MH represents the metal hydride. The choice of metal hydride will determine the resulting metal chloride byproduct. google.com For instance, using DIBAH results in the formation of diisobutylaluminium chloride. google.com

A specific example of reaction stoichiometry involves the use of approximately 0.8 molar equivalents of DIBAH relative to hexachlorodisilane. google.compatsnap.com In a laboratory-scale synthesis, 3.48 kg (12.9 mol) of hexachlorodisilane was reacted with 1.48 kg (10.4 mol) of DIBAH. patsnap.com

Table 1: Reagents for Partial Reduction of Hexachlorodisilane

Reactant Formula Molar Mass ( g/mol ) Amount (kg) Moles (mol)
Hexachlorodisilane Si₂Cl₆ 268.88 3.48 12.9

This table presents the quantities of reactants used in a documented synthesis of this compound.

To enhance the yield and purity of this compound, reaction conditions are carefully optimized. google.compatsnap.com Key parameters include temperature, reaction time, agitation, and subsequent purification steps. google.com

The reaction is typically conducted at an elevated temperature, for example, between 80-90°C. google.compatsnap.com The metal hydride is added gradually over a period, such as 2 hours, while the reaction mixture is agitated to ensure thorough mixing. patsnap.com Following the initial reaction, which may last for around 30 minutes after the addition of the hydride, the product is purified. patsnap.com

Purification is often a multi-step process involving distillation under reduced pressure. google.compatsnap.com An initial distillation can be performed through a column with a lower number of trays (e.g., a 5-tray column) to separate the product from the reaction mixture. patsnap.com This is followed by a fractional distillation using a column with a greater number of trays (e.g., a 20-tray column) to achieve a higher concentration of this compound. patsnap.com The use of a greater number of trays in distillation is a known method to improve the yield and concentration of the final product. google.com

Table 2: Optimized Reaction and Purification Parameters

Parameter Condition
Reaction Temperature 80-90°C
DIBAH Addition Time 2 hours
Post-Addition Agitation 30 minutes
Initial Distillation 5-tray column under vacuum

| Final Fractional Distillation | 20-tray column under vacuum (down to 10 Torr) at 80°C pot temperature |

This interactive table outlines the optimized conditions for the synthesis and purification of this compound.

Mechanistic Aspects of Hydride Transfer to Chlorosilanes

The transfer of a hydride ion from the metal hydride to the chlorosilane is a key step in the reduction process. Mechanistic studies suggest that the reaction can proceed through different pathways depending on the reaction conditions and the nature of the reagents. In non-coordinating solvents, a four-center transition state has been proposed for the hydrogenation of chlorosilanes with DIBAH. researchgate.net This involves a direct interaction between the silicon center, the chlorine leaving group, the aluminum, and the transferring hydride.

The reactivity of chlorosilanes towards nucleophilic substitution, such as hydride attack, is influenced by the number of chlorine atoms attached to the silicon center. researchgate.net This inherent difference in reactivity can be exploited to achieve selective reduction. The mechanism of hydride transfer is a complex process that can be influenced by factors such as the formation of intermediate complexes and the electrophilicity of the silicon centers. acs.org

Alternative Synthetic Approaches

While reduction of hexachlorodisilane is a primary route, other methods for synthesizing this compound have been explored.

Oligomerization Reactions of Monosilane Precursors

An alternative synthetic strategy involves the oligomerization of monosilane precursors, such as tetrachlorosilane (B154696) (SiCl₄), in the presence of hydrogen gas. google.com Another approach involves heating trichlorosilane (B8805176) (HSiCl₃) to high temperatures (e.g., 700°C) to yield this compound. google.com These methods, however, can require significant energy input and may involve expensive starting materials. google.com For instance, the high-temperature reaction of tetrachlorosilane and hydrogen to produce trichlorosilane, a potential intermediate, is typically conducted at temperatures ranging from 700 to 1400°C. google.com

These alternative pathways highlight the diverse chemical strategies available for the synthesis of this compound, although the partial reduction of hexachlorodisilane remains a more common and economically viable method for large-scale production. patsnap.com

Silicon-Silicon Bond Cleavage in Higher Order Silanes

The synthesis of this compound can be achieved through processes that involve the cleavage of silicon-silicon (Si-Si) bonds in higher-order silanes, which are silanes containing more than two silicon atoms. google.com This approach, while recognized, can be energy-intensive and may require expensive starting materials. google.com The fundamental principle involves the disproportionation or cleavage of larger perchlorinated or hydridosilane molecules into smaller fragments, including this compound.

Disproportionation reactions, in particular, serve as a key mechanism in this context. These reactions are often facilitated by catalysts or elevated temperatures and result in the rearrangement of Si-Si and Si-Cl bonds. For instance, the amine-induced disproportionation of higher-order silanes like hexachlorodisilane (Si₂Cl₆) or octachlorotrisilane (B80584) (Si₃Cl₈) has been studied. researchgate.net These reactions can proceed through the formation of a silylene-base adduct (e.g., SiCl₂-base) as a key intermediate, leading to the cleavage of Si-Si bonds and the formation of various chlorosilanes. researchgate.net While these specific examples may be aimed at producing other final products, the underlying mechanism of Si-Si bond cleavage is directly relevant to the formation of this compound from larger precursors.

Research into the synthesis of trichlorosilane (HSiCl₃) from tetrachlorosilane (SiCl₄) and hydridosilanes also touches upon disproportionation reactions that are relevant. epo.orgtrea.com At elevated temperatures, chlorosilanes can undergo rearrangements, highlighting the dynamic nature of Si-Si and Si-H bonds under thermal stress. epo.orggelest.com For example, the thermal decomposition of silanes is a known process for producing semiconductor-grade silicon and involves the cleavage of Si-H and Si-Si bonds. gelest.com This principle can be extended to the targeted synthesis of this compound from a starting mixture containing higher-order silanes, where reaction conditions are tuned to favor the formation of the desired Si₂HCl₅ molecule.

Purification Strategies for High-Purity this compound

The production of high-purity this compound is critical for its primary applications in the semiconductor and electronics industries, where it serves as a precursor for the deposition of silicon-based thin films. google.compsc-gmbh.info Fractional distillation is the predominant method for purifying this compound from crude reaction mixtures. patsnap.com

For semiconductor manufacturing processes, the purity of this compound should ideally be 90% by mass or higher, with purities of 95% and 99% or more being progressively more desirable to ensure good film formability. google.com To achieve these high levels of purity, multi-stage distillation columns are employed. The efficiency of the separation is directly related to the number of theoretical stages in the column.

Key parameters for the purification of this compound by distillation are detailed in the table below.

Table 1: Parameters for High-Purity this compound Distillation

Parameter Recommended Value/Range Purpose/Rationale Source
Purity Target ≥ 90% (preferably ≥ 95%, ideally ≥ 99%) To meet quality standards for semiconductor manufacturing and ensure consistent film deposition. google.com
Distillation Column Stages ≥ 30 (preferably ≥ 50, more preferably ≥ 70) A higher number of stages improves separation efficiency, which is necessary to remove closely boiling impurities. google.com
Operating Pressure 5 - 300 mmHg (preferably 10 - 100 mmHg) Reduced pressure (vacuum) lowers the boiling point, preventing thermal decomposition of the product. patsnap.comgoogle.com

| Pot Temperature | ~80 °C (at ~10 Torr) | A specific example of a pot temperature used during fractional distillation to separate PCDS. | patsnap.com |

A typical purification process involves an initial distillation of the reaction mixture to produce a crude product, which is then subjected to a more rigorous fractional distillation. patsnap.com For example, a crude reaction product containing 46% this compound was successfully purified to a final purity of over 98% via fractional distillation. patsnap.com

Following purification, analytical techniques are used to verify the purity and quantify any remaining contaminants. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method used to detect and measure trace metal impurities in the final product down to parts-per-billion (ppb) or parts-per-trillion (ppt) levels, ensuring the material meets the stringent requirements for electronic applications. google.comfraunhofer.de

Reaction Mechanisms and Kinetic Studies of Pentachlorodisilane

Gas-Phase Reactivity and Decomposition Mechanisms

In the context of chemical vapor deposition, gas-phase reactions significantly influence the deposition rate and film quality. Pentachlorodisilane is a key intermediate whose decomposition initiates critical reaction cascades. acs.orgresearchgate.net The gas-phase reactivity generally follows two distinct routes: the disilane (B73854) mechanism, where disilanes serve as intermediates to facilitate the conversion between stable monosilane species, and a radical pathway initiated by the breakdown of Si₂HCl₅. acs.orgresearchgate.net

Unimolecular decomposition refers to the fragmentation of a molecule, in this case, Si₂HCl₅, without collision with another species. wikipedia.org This process is fundamental to its role in chlorosilane chemistry and can proceed through several channels, primarily producing either radical species or stable silylenes. researchgate.netbuffalo.edu Theoretical studies using ab initio molecular orbital methods have been employed to characterize the thermochemistry and thermal unimolecular decomposition reactions of chlorinated disilanes. acs.org

The decomposition of this compound can initiate a radical chain reaction, which is a sequence of self-propagating reactions. libretexts.org This pathway becomes particularly significant at higher temperatures and conversion thresholds. acs.orgresearchgate.net

Initiation: The process begins with an initiation step, where a stable molecule undergoes homolytic cleavage to form two radicals. masterorganicchemistry.com In this system, the decomposition of this compound serves as the primary initiation source for the radical pathway. acs.orgresearchgate.net

Si₂HCl₅ → SiCl₃• + SiHCl₂•

A significant non-radical decomposition pathway for this compound is the elimination of a silylene intermediate. Specifically, thermal decomposition can yield trichlorosilane (B8805176) and dichlorosilylene (B1217353) (SiCl₂). researchgate.net

Si₂HCl₅ → SiHCl₃ + SiCl₂

This reaction represents an important source of dichlorosilylene, a highly reactive species that plays a role in silicon film growth. researchgate.net Ab initio calculations have characterized various silylene elimination reactions from chlorinated disilanes, providing a basis for detailed mechanistic models of thermal decomposition. acs.org

Kinetic studies, particularly those using Rice–Ramsperger–Kassel–Marcus (RRKM) theory, have demonstrated that the rate coefficients for the formation and dissociation of this compound are often pressure-dependent. nih.govnii.ac.jpresearchgate.net This is a critical finding for the accurate modeling of CVD processes.

Many of the unimolecular decomposition channels and related chemical activation reactions are found to be in the pressure "fall-off" regime under typical subatmospheric to moderate pressure conditions used in CVD. researchgate.netresearchgate.net This means that the reaction rates are not at their high-pressure limit and depend on the specific pressure and temperature of the reactor. researchgate.net Using simplified, high-pressure-limit rate coefficients in simulations can lead to inaccurate predictions. nih.govresearchgate.net For instance, analysis of four primary entrance channels to the Si₂HCl₅ potential energy well revealed significant pressure dependence under low to moderate pressure. researchgate.net

Key Findings on Pressure Dependence of Si₂HCl₅ Reactions
Reaction TypeKey FindingImplication for ModelingSource(s)
Unimolecular DecompositionMany channels are in the pressure fall-off regime under typical CVD conditions.Rate coefficients must be treated as functions of both temperature and pressure. researchgate.netresearchgate.net
Chemical ActivationEntrance channels (e.g., SiCl₂ + SiHCl₃) show significant pressure dependence.Using high-pressure limit rate coefficients can lead to inaccurate results. nih.govresearchgate.net
Overall Si-H-Cl SystemPressure dependence has not been sufficiently considered in many previous reaction models.More accurate predictions are achieved by using pressure-dependent rate coefficients. nii.ac.jp

Unimolecular Decomposition Pathways of Si2HCl5

Heterogeneous Reaction Dynamics and Surface Interactions

The behavior of this compound at the gas-solid interface is fundamental to its use in thin-film deposition processes like Atomic Layer Deposition (ALD).

Adsorption Behavior on Substrate Surfaces

The adsorption of this compound is a critical first step in surface reactions, such as the deposition of silicon nitride (SiNₓ) films. Research shows that PCDS is a highly effective precursor in plasma-enhanced atomic layer deposition (PEALD). The adsorption process is significantly influenced by the nature of the substrate surface.

In PEALD processes for SiNₓ, the surface is often terminated with amine groups (–NH₂ and –NH–). This compound demonstrates efficient chemisorption on these surfaces. The proposed reaction involves the PCDS molecule interacting with the amine groups, leading to the release of either hydrogen (H₂) or hydrogen chloride (HCl) as byproducts. This process results in the silicon-containing fragment of the molecule binding to the surface.

A key feature of this compound is the presence of a hydrogen atom bonded to a silicon atom (Si-H), which distinguishes it from the more common precursor, hexachlorodisilane (B81481) (Si₂Cl₆). This structural difference appears to lower the steric hindrance of the PCDS molecule and increase its polarity. asu.edu This enhanced reactivity leads to a more efficient adsorption and a higher growth per cycle (GPC) during the ALD process. For instance, under identical PEALD conditions in a temperature range of 270–360 °C, PCDS exhibited a GPC approximately 20% higher than that of HCDS.

First-principles calculations support the general principle that precursor adsorption is highly dependent on surface termination. aps.org Surfaces with undercoordinated reactive sites promote strong precursor adsorption. aps.org Conversely, surfaces that are fully terminated with species like hydrogen or –NHₓ groups can inhibit precursor adsorption due to steric hindrance. aps.org The higher reactivity of PCDS suggests it can more effectively overcome these barriers compared to similar fully chlorinated precursors. asu.edu

Table 1: Comparison of Growth Per Cycle (GPC) for PCDS and HCDS in SiNₓ PEALD

Precursor Relative Growth Per Cycle (GPC) Temperature Range (°C) Reference
This compound (PCDS) ~1.2x 270-360 asu.edu
Hexachlorodisilane (HCDS) 1.0x (Baseline) 270-360 asu.edu

Desorption Kinetics of Reaction Byproducts

Following the adsorption of this compound and its initial surface reaction, the removal of volatile byproducts is essential for regenerating a reactive surface for the subsequent ALD cycle. The primary byproducts from the reaction of PCDS on amine-terminated surfaces are hydrogen chloride (HCl) and molecular hydrogen (H₂). aip.org

First-Order Kinetics: The desorption rate is directly proportional to the surface coverage of the adsorbed species. This is typical for the desorption of a species from a single site without recombination.

Second-Order Kinetics: The desorption rate is proportional to the square of the surface coverage. This often occurs when two adsorbed species must combine on the surface before desorbing as a molecule (e.g., 2H → H₂).

While specific kinetic parameters for the desorption of HCl and H₂ resulting directly from PCDS reactions are not extensively detailed, studies on related chlorosilane systems provide valuable insights. The desorption of HCl and H₂ from silicon surfaces is a rate-limiting step in many chemical vapor deposition (CVD) and ALD processes. uio.noresearchgate.net Temperature programmed desorption (TPD) experiments on silicon surfaces show that H₂ desorbs around 535°C, while HCl desorbs at a higher temperature of approximately 575°C. uio.noupenn.edu The activation energy for H₂ desorption from Si(100) surfaces is reported to be around 57.4 kcal/mol, whereas for HCl, the less activated pathway has a barrier of 65.0 kcal/mol. researchgate.net The efficient removal of these byproducts, particularly the chlorine-containing species, is crucial to prevent etching of the growing film and to ensure a self-limiting growth process.

Reactivity with Specific Chemical Species

The chemical behavior of this compound is characterized by its reactions with various chemical entities, including halogens and water.

Reactions with Halogen Atoms (e.g., Chlorine)

The interaction of this compound with chlorine atoms is a complex process involving multiple potential reaction pathways. Theoretical studies on the reactions of silylenes (like SiHCl and SiCl₂) with H and Cl atoms indicate that these reactions can proceed through competing mechanisms. acs.org For the reaction of a chlorosilane with a chlorine atom, two primary pathways are considered:

Direct Abstraction: A chlorine atom can directly abstract a hydrogen atom from the PCDS molecule, forming HCl and a pentachlorodisilanyl radical (•Si₂Cl₅).

Addition-Elimination: A chlorine atom can first add to one of the silicon atoms, forming an unstable, highly excited hexachlorodisilanyl radical intermediate. This intermediate can then decompose by eliminating a different atom or group.

Computational studies on related systems, such as the reaction of SiHCl with a hydrogen atom, show that direct abstraction pathways often compete with addition-elimination mechanisms. acs.org These reactions are fundamental to understanding the gas-phase chemistry during CVD processes, where radical species are often present. The formation and decomposition of PCDS itself are part of a larger network of reactions involving species like SiCl₂, SiHCl₃, and HCl. researchgate.netresearchgate.net

Table 2: Potential Reaction Pathways for this compound with a Chlorine Atom

Pathway Description Example Reaction
H Abstraction A free chlorine atom removes the hydrogen atom from PCDS. Si₂HCl₅ + Cl• → Si₂Cl₅• + HCl
Addition-Elimination A free chlorine atom adds to a silicon atom, followed by decomposition. Si₂HCl₅ + Cl• → [Si₂HCl₆]•* → Products

Hydrolysis Mechanisms and Product Formation

This compound reacts readily with water, a characteristic common to most chlorosilanes. guidechem.comgelest.com This hydrolysis process is vigorous and results in the formation of various products, the nature of which can lead to hazardous conditions.

The initial step of hydrolysis involves the reaction of the silicon-chlorine (Si-Cl) bonds with water to form silanol (B1196071) (Si-OH) groups and hydrogen chloride (HCl). acs.orgoecd.org The Si-H bond can also undergo hydrolysis. For each Si-H and Si-Si bond present, complete basic hydrolysis can liberate one molecule of H₂. gelest.com

A significant finding related to the hydrolysis of higher-order chlorosilanes like PCDS is the formation of shock-sensitive and potentially explosive gels or polymeric materials. researchgate.netresearchgate.net There is evidence to suggest that PCDS has a higher propensity to form these hazardous byproducts than hexachlorodisilane. researchgate.net

The proposed mechanism for this hazardous behavior involves several stages:

Initial Hydrolysis: Si-Cl bonds react with water to form Si-OH groups and HCl gas. Studies on the similar molecule HCDS suggest the Si-Si bond is initially preserved during this step. acs.orgresearchgate.net

Condensation: The unstable silanol groups can condense with each other to form siloxane bridges (Si-O-Si), releasing water and forming complex cyclic or linear polysiloxanes. acs.org

Shock-Induced Decomposition: The resulting gel-like material, which retains Si-Si and Si-OH bonds, is sensitive to mechanical shock or thermal impact. acs.orgresearchgate.net The impact is believed to cleave the relatively weak Si-Si bonds, initiating a rapid, intramolecular redox reaction. In this reaction, silicon atoms are oxidized by the hydroxyl groups, leading to the formation of a more stable, networked Si-O-Si structure and the rapid evolution of hydrogen gas, causing an explosion. acs.orgresearchgate.net

Table 3: Products from the Hydrolysis of this compound

Product Formation Stage Notes
Hydrogen Chloride (HCl) Initial Hydrolysis Corrosive gas released upon contact with moisture. gelest.com
Silanols (e.g., H(OH)₂Si-Si(OH)₃) Initial Hydrolysis Unstable intermediates. acs.org
Polysiloxanes Condensation Polymeric structures with Si-O-Si linkages. acs.org
Hydrogen (H₂) Shock-Induced Decomposition Rapidly evolved gas, causing explosive hazard. researchgate.net
Silicon Dioxide (SiO₂) Complete Hydrolysis/Decomposition Final stable oxide product. guidechem.com

Computational and Theoretical Investigations of Pentachlorodisilane Chemistry

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to investigating the electronic structure and energetics of molecules like pentachlorodisilane. nih.govroyalsocietypublishing.org These methods solve approximations of the Schrödinger equation to determine molecular properties and reactivity. ru.nl A multi-tiered approach, combining different levels of theory, is often employed to balance computational cost with accuracy. For instance, less computationally expensive methods can be used for geometry optimizations, while more accurate, and thus more demanding, methods are used for precise energy calculations. nih.gov

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital theory comprises methods based on first principles, aiming to solve the electronic Schrödinger equation without empirical parameters. ru.nlscribd.comwiley.com These methods construct a molecular wavefunction from a linear combination of atomic orbitals (LCAO) and are systematically improvable by using larger basis sets and more sophisticated treatments of electron correlation. fiu.eduwiley-vch.de They serve as a powerful tool for studying systems where experimental data is scarce or for species that are too unstable for laboratory characterization. scribd.com

A potential energy surface (PES) is a fundamental concept in chemistry that maps the energy of a molecule as a function of its atomic coordinates. pythoninchemistry.orgmuni.cznumberanalytics.com For this compound, characterizing the PES is crucial for understanding its decomposition pathways. Computational studies have explored the PES for reactions involving Si₂HCl₅, identifying stable intermediates and, critically, the transition states that connect them. nih.govpythoninchemistry.org

The decomposition of this compound is a key initiation step in the radical pathway of chlorosilane gas-phase chemistry. nih.govresearchgate.net One of the primary decomposition reactions is: Si₂HCl₅ ⇌ SiCl₂ + SiHCl₃ acs.org

Another significant unimolecular decomposition pathway involves the formation of radicals: Si₂HCl₅ → SiCl₃ + SiHCl₂ polimi.it

Computational exploration of the PES reveals the energy barriers (activation energies) for these and other competing reactions, thereby elucidating the most likely transformation routes under different conditions. nih.govnumberanalytics.comlongdom.org Studies have identified multiple entrance channels on the this compound potential energy surface and investigated the pressure dependence of its formation and dissociation reactions. nii.ac.jpwaseda.jpwaseda.jpacs.orgdntb.gov.ua

Transition State Theory (TST) provides a framework for calculating the rate constants of elementary reactions based on the properties of the reactants and the transition state structure on the potential energy surface. wikipedia.orgsolubilityofthings.comtamu.edu The theory assumes a quasi-equilibrium between the reactants and the activated complex, which is the molecular configuration at the high-energy saddle point of the PES. wikipedia.orglibretexts.orgvedantu.com

In the study of this compound chemistry, conventional TST has been employed to calculate the rate constants for its various decomposition and isomerization reactions. nih.gov The standard approach often involves the rigid rotor-harmonic oscillator (RRHO) approximation to calculate the partition functions of the molecules and transition states. nih.govresearchgate.net However, for molecules with low-frequency torsional vibrations, such as the Si-Si bond rotation in this compound, the harmonic oscillator model can be inaccurate. acs.orgnih.gov To address this, a hindered rotor (HR) model is often used, which provides a more realistic description of these large-amplitude motions and leads to more accurate calculations of Gibbs free energies and, consequently, reaction rates. nih.govresearchgate.netacs.orgrsc.orgnih.gov The pressure dependence of these rate coefficients is also a critical factor and has been analyzed using methods like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory. nii.ac.jpnih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of computational cost and accuracy. nih.govwikipedia.orgfiveable.me Instead of the complex many-electron wavefunction, DFT uses the electron density—a simpler, three-dimensional quantity—as the fundamental variable to calculate the system's energy and other properties. royalsocietypublishing.orgwikipedia.org The accuracy of a DFT calculation depends heavily on the chosen exchange-correlation functional, which approximates the complex many-body effects. fiveable.me

In the context of this compound chemistry, DFT methods are extensively used for geometry optimization of reactants, products, intermediates, and transition states. nih.govnih.gov For example, the B3LYP functional combined with a split-valence basis set like 6-31+G(d,p) has been used to determine the structures and vibrational frequencies for species involved in the gas-phase reactions of chlorosilanes. nih.govresearchgate.netacs.org These optimized geometries and frequencies are essential inputs for subsequent high-accuracy energy calculations and for the application of Transition State Theory. wisc.edu

Table 1: Application of DFT in this compound Studies
Computational TaskDFT FunctionalBasis SetPurposeReference
Structure Optimization & Vibrational FrequenciesB3LYP / UB3LYP6-31+G(d,p) or 6-31G+(d,p)Provides the equilibrium geometries and harmonic frequencies for reactants and transition states, which are necessary for subsequent energy and rate constant calculations. nih.govnih.govacs.org

High-Level Coupled Cluster Methods (e.g., CCSD(T)) for Energetics

The Coupled Cluster (CC) family of methods represents the "gold standard" in quantum chemistry for obtaining highly accurate energies. acs.orgnih.govresearchgate.net The method accounts for electron correlation by including single, double, and, crucially, triple electronic excitations from a reference determinant. The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is particularly renowned for its high accuracy in predicting reaction and activation energies, often approaching experimental accuracy. acs.orgimperial.ac.ukaip.orgrsc.org

Due to its high computational cost, which scales steeply with the size of the system, CCSD(T) is typically employed for single-point energy calculations on geometries optimized with a more cost-effective method like DFT. acs.orgacs.org In studies of this compound and related chlorosilanes, potential energy surfaces and activation energies have been computed at the CCSD(T) level. nih.govresearchgate.net To achieve even higher accuracy, these calculations are often extrapolated to the complete basis set (CBS) limit by performing calculations with a series of systematically larger basis sets, such as aug-cc-pVDZ and aug-cc-pVTZ. nih.govnih.govacs.org This combined approach (e.g., CCSD(T)/CBS//B3LYP/6-31+G(d,p)) provides reliable energetic data crucial for understanding reaction feasibility and kinetics. nii.ac.jp

Kinetic Modeling and Microkinetic Simulations

The data obtained from quantum chemical calculations—such as activation energies and rate constants for individual elementary reactions—serve as essential input for higher-level simulations. wisc.edumdpi.com Kinetic modeling and microkinetic simulations use these fundamental parameters to build a comprehensive reaction network that can predict the behavior of a complex chemical system under various real-world conditions, such as those in a CVD reactor. wisc.edursc.orgkit.eduresearchgate.net

Gas-Phase Reaction Network Development

The development of a comprehensive gas-phase reaction network is fundamental to accurately modeling CVD processes involving this compound. nii.ac.jp This network consists of a series of elementary reactions, their products, and their temperature- and pressure-dependent rate coefficients. nii.ac.jpnih.gov Computational chemistry is used to identify viable reaction pathways and to calculate the kinetic parameters that populate the network. ethz.ch

The rate coefficients for these elementary reactions are determined using sophisticated theoretical methods. nih.gov Quantum chemical calculations, often employing Density Functional Theory (DFT) with functionals like B3LYP or more accurate methods like the coupled-cluster (CCSD(T)) approach, are used to determine the potential energy surfaces for reactions. nih.govacs.org From these surfaces, transition state theory (TST) is applied to calculate high-pressure-limit rate coefficients. nih.govacs.org For unimolecular decomposition and chemical activation reactions, which are often pressure-dependent under typical CVD conditions, the Rice–Ramsperger–Kassel–Marcus (RRKM) theory is employed to compute rate coefficients as a function of both temperature and pressure. nii.ac.jpnih.govwaseda.jp These calculated rates are critical for building accurate kinetic models used in reactor simulations. nii.ac.jp

Table 1: Key Gas-Phase Reactions and Computational Methodologies

Reaction TypeExample ReactionComputational MethodSignificance
InitiationSi₂HCl₅ → SiCl₃ + SiHCl₂Quantum Chemistry (CCSD(T)//B3LYP)Initiates radical chain reactions in the gas phase. researchgate.netacs.org
Unimolecular DecompositionSi₂HCl₅ → SiCl₄ + SiHClRRKM Theory / TSTPressure-dependent reaction affecting precursor concentration. nih.govwaseda.jp
RecombinationSiCl₃ + SiHCl₂ → Si₂HCl₅RRKM TheoryReverse reaction, important for establishing equilibrium. waseda.jp
PropagationSiCl₂ + SiHCl₃ → Si₂HCl₅Transition State Theory (TST)Formation of disilanes that act as intermediates. researchgate.netacs.org

Simulation of Surface Growth Mechanisms

Computational simulations are crucial for elucidating the mechanisms by which gas-phase precursors like this compound contribute to film growth on a substrate surface. These simulations model the adsorption of precursor molecules, their subsequent reactions on the surface, and the incorporation of silicon into the growing film. acs.orgresearchgate.net

For instance, in the plasma-enhanced atomic layer deposition (PEALD) of silicon nitride (SiNₓ), this compound (PCDS) has been investigated as a novel precursor. acs.org Theoretical studies propose surface reaction pathways where PCDS molecules react with an amine-terminated surface. The reactions involve the elimination of HCl as a byproduct and the formation of new Si-N bonds, which constitutes the growth of the SiNₓ film. acs.orgwaseda.jp These simulations help to understand the self-limiting nature of ALD and why certain precursors lead to higher growth rates and better film quality. acs.orgresearchgate.net For example, this compound has demonstrated a higher growth per cycle for SiNₓ compared to the more common hexachlorodisilane (B81481) (Si₂Cl₆). acs.org

Simulations also account for the thermal decomposition of precursors, which can influence the growth mechanism. researchgate.net The decomposition of chlorinated disilanes can produce highly reactive silylenes, such as dichlorosilylene (B1217353) (SiCl₂). researchgate.net These radical species can adsorb onto the surface and react in ways that differ from the parent molecule, potentially leading to non-ideal growth or the formation of multiple layers in a single cycle. researchgate.net Density functional theory (DFT) calculations are a primary tool for investigating these surface phenomena, allowing researchers to calculate activation barriers for different potential reaction steps and identify the most favorable pathways for film growth. researchgate.net

Table 2: Proposed Surface Reaction Steps for SiNₓ PEALD using this compound

StepDescriptionProposed Reaction on Amine-Terminated SurfaceSignificance
1Precursor Adsorption-NH₂ (surface) + Si₂HCl₅ (gas) → [-NH₂---Si₂HCl₅] (adsorbed)Initial interaction of the precursor with the surface. acs.org
2Ligand Exchange/Reaction[-NH₂---Si₂HCl₅] → -NH-SiHCl-SiCl₃ (surface) + HCl (gas)Formation of Si-N bond and elimination of a byproduct. acs.org
3Further Reaction-NH-SiHCl-SiCl₃ (surface) + -NH₂ (surface) → Complex Si-N structures + HCl (gas)Cross-linking and densification of the film. acs.org
4Plasma ActivationSurface + N/H Plasma → Regenerated -NH₂ terminated surfacePreparation of the surface for the next ALD cycle. acs.org

Molecular Dynamics Simulations for Reactive Systems

While quantum chemical methods are excellent for detailing specific reaction pathways, they are often too computationally expensive for simulating large systems over long timescales. Reactive molecular dynamics (RMD) bridges this gap by employing force fields that can model the dynamic processes of bond formation and dissociation. scielo.brzju.edu.cn

Unlike classical molecular dynamics, which uses harmonic potentials to describe bonds and is thus non-reactive, RMD utilizes specialized reactive force fields (e.g., ReaxFF). scielo.brnih.gov These force fields are parameterized using data from quantum mechanical calculations and experiments, allowing them to accurately describe the energy changes associated with chemical reactions. scielo.brzju.edu.cn This enables the simulation of thousands of atoms over nanoseconds, providing a dynamic picture of complex chemical processes like precursor decomposition, combustion, or film deposition. zju.edu.cnscielo.br

Table 3: Comparison of Classical and Reactive Molecular Dynamics

FeatureClassical Molecular Dynamics (MD)Reactive Molecular Dynamics (RMD)
Bond Representation Fixed connectivity; harmonic potentials.Dynamic bond order; allows bond breaking/forming. nih.gov
Capability Simulates physical processes (e.g., diffusion, phase change). zju.edu.cnSimulates chemical reactions and complex reactive events. scielo.br
Force Field Example CHARMM, AMBER, OPLS-AA. nih.govReaxFF. scielo.brzju.edu.cn
Application to PCDS Could model physical properties like diffusion or solvation.Can simulate thermal decomposition, surface reactions, and byproduct formation. scielo.brzju.edu.cn

Advanced Applications of Pentachlorodisilane in Materials Science and Engineering

Precursor Role in Chemical Vapor Deposition (CVD) Technologies

Pentachlorodisilane serves as a precursor for depositing silicon-containing thin films, such as amorphous silicon and silicon nitride, through CVD processes. vulcanchem.com The controlled thermal decomposition of this compound is a key aspect of its application in CVD.

Epitaxial Growth of Silicon Films

While detailed research on the epitaxial growth of silicon films using this compound is not extensively documented in publicly available literature, its potential for such applications is recognized. Patents suggest that this compound can be utilized in CVD and ALD at reactor temperatures ranging from 200°C to 600°C to form crystalline or epitaxial films. google.com In thermal CVD, a vaporized form of this compound is passed over a heated substrate, where it reacts or decomposes to form the film. google.com For the formation of elemental silicon films, which can be amorphous, polycrystalline, or monocrystalline, this compound can be used in conjunction with molecular hydrogen. google.com

Deposition Kinetics and Process Optimization

The deposition kinetics of this compound in CVD are influenced by its thermal decomposition characteristics. The controlled decomposition at temperatures between 600°C and 800°C allows for the deposition of high-purity amorphous silicon or silicon nitride layers. vulcanchem.com Compared to trichlorosilane (B8805176), this compound is suggested to offer faster deposition rates and lower impurity incorporation, which is attributed to its higher chlorine content. vulcanchem.com

Process optimization in a CVD system utilizing this compound involves managing key variables such as reactor temperature, substrate temperature, pressure, and the concentration of the precursor in the gas phase. google.com These parameters have a direct impact on the structure, uniformity, and properties of the deposited film. google.com The process can be carried out at pressures ranging from 0.01 torr to 100 torr. google.com

Precursor Role in Atomic Layer Deposition (ALD) Methodologies

This compound has been investigated as a promising precursor for ALD, a technique that allows for atomic-level control over film thickness and conformality, which is critical for modern semiconductor devices. researchgate.net

Plasma-Enhanced Atomic Layer Deposition (PEALD) for Silicon Nitride (SiNₓ)

This compound has been successfully used as a silicon precursor in plasma-enhanced atomic layer deposition (PEALD) for the growth of silicon nitride (SiNₓ) thin films. sonatamaterials.comresearchgate.net In this process, the deposition chamber is sequentially exposed to the this compound precursor and a nitrogen-containing plasma. google.com A study utilizing a hollow cathode plasma source demonstrated a well-defined self-limiting growth behavior over a temperature range of 270°C to 360°C. google.comsonatamaterials.comresearchgate.netresearchgate.net

The PEALD process cycle for SiNₓ using this compound typically involves the following steps:

Introduction of vaporized this compound into the reactor, which chemisorbs onto the substrate surface.

Purging of the reactor with an inert gas to remove any unreacted precursor and byproducts.

Introduction of a nitrogen-containing plasma (e.g., N₂/H₂ or NH₃ plasma) to react with the adsorbed precursor layer, forming a silicon nitride layer.

A final purge step to remove any remaining reactants and byproducts from the chamber.

This cycle is repeated to achieve the desired film thickness.

Growth Per Cycle (GPC) Characteristics

A significant advantage of using this compound in PEALD of SiNₓ is its higher growth per cycle (GPC) compared to other chlorosilane precursors like hexachlorodisilane (B81481) (HCDS). vulcanchem.comresearchgate.net Research has shown that under identical process conditions, this compound can achieve a GPC that is over 20% higher than that of HCDS. sonatamaterials.comresearchgate.netresearchgate.net This enhancement in GPC is attributed to the increased reactivity of the this compound molecule, which is thought to be due to the substitution of a chlorine atom with a hydrogen atom, leading to lower steric hindrance and increased polarity. vulcanchem.comresearchgate.net

The following table summarizes the GPC of SiNₓ films deposited using this compound and HCDS under similar PEALD conditions.

PrecursorGrowth Per Cycle (Å/cycle)Deposition Temperature (°C)
This compound (PCDS)~1.02270 - 360
Hexachlorodisilane (HCDS)~0.78270 - 360

This data is compiled from comparative studies to illustrate the relative performance of the precursors. vulcanchem.comresearchgate.net

Film Quality Enhancement at Low Temperatures

Beyond a higher GPC, this compound also enables the deposition of high-quality SiNₓ films at low temperatures, which is crucial for applications with limited thermal budgets. researchgate.netsonatamaterials.com The films deposited using this compound exhibit properties that are comparable or even superior to those grown with HCDS. sonatamaterials.comresearchgate.netresearchgate.net

Physical and Electrical Properties: The SiNₓ films grown with this compound at temperatures as low as 270°C demonstrate excellent electrical properties. google.com They exhibit a low leakage current density of 1–2 nA/cm² at an electric field of 2 MV/cm and a high breakdown electric field of approximately 12 MV/cm. google.comsonatamaterials.comresearchgate.netresearchgate.net These characteristics are even better than those of SiNₓ films deposited by low-pressure chemical vapor deposition (LPCVD) at much higher temperatures (730°C). google.com

X-ray photoelectron spectroscopy (XPS) analysis of SiNₓ films grown at 360°C using this compound revealed a low oxygen content of about 2 atomic % and a chlorine content below the detection limit of less than 1 atomic %. sonatamaterials.comresearchgate.netresearchgate.net Fourier-transform infrared spectroscopy (FTIR) indicated that N-H bonds were the predominant hydrogen-containing bonds within the film. sonatamaterials.comresearchgate.net

The table below presents a comparison of key film quality metrics for SiNₓ deposited with this compound.

PropertyValueDeposition Temperature (°C)
Film DensityComparable to HCDS-grown films270 - 360
Wet Etch Rate (in dilute HF)Comparable or better than HCDS-grown films270 - 360
Refractive IndexComparable to HCDS-grown films270 - 360
Leakage Current Density (@ 2 MV/cm)1–2 nA/cm²270
Breakdown Electric Field~12 MV/cm270
Oxygen Content~2 at. %360
Chlorine Content<1 at. %360

This data is based on findings from studies on PEALD of SiNₓ using a hollow cathode plasma source. google.comsonatamaterials.comresearchgate.netresearchgate.net

Surface Reaction Pathways in PEALD

In the plasma-enhanced atomic layer deposition (PEALD) of silicon nitride (SiNₓ) films, this compound (Si₂HCl₅, or PCDS) demonstrates a distinct surface reaction mechanism. The process typically uses an ammonia (B1221849) (NH₃) or nitrogen/ammonia plasma to create a reactive surface. The proposed reaction pathways on a surface terminated with amine groups (–NH₂ and –NH–) involve several key steps.

Initially, the NH₃/N₂ plasma treatment prepares the substrate surface, creating these reactive amine sites. The PCDS molecule is then introduced. It preferentially reacts with the –NH₂ groups on the surface, leading to its chemisorption. This reaction is believed to proceed via the release of either molecular hydrogen (H₂) or hydrogen chloride (HCl) as a byproduct. researchgate.netpsc-gmbh.info Following the precursor pulse and a purge step, the subsequent plasma cycle serves to remove the remaining chlorine ligands and any hydrogen atoms from the adsorbed PCDS fragments. This restores the surface to a reactive state, covered again with amine groups, ready for the next deposition cycle. researchgate.net Fourier-transform infrared spectroscopy (FTIR) analysis of the resulting films shows that N–H bonds are the predominant form of hydrogen incorporation, with no significant amount of Si–H bonds originating from the precursor molecule being retained in the film. psc-gmbh.info

Thermal Atomic Layer Deposition Potential

While this compound has been primarily investigated for low-temperature PEALD, its potential in thermal atomic layer deposition (ALD) is rooted in its classification as a chlorosilane. Thermal ALD processes for silicon nitride using chlorosilane precursors like hexachlorodisilane (Si₂Cl₆) and dichlorosilane (B8785471) (SiH₂Cl₂) have been reported, but they necessitate high process temperatures, typically 450°C or higher. researchgate.netnih.gov This high thermal budget is required to activate the nitrogen source, which is most commonly ammonia (NH₃). sigmaaldrich.com

To date, only chlorosilane precursors have demonstrated the requisite thermal stability for use in thermal ALD of SiNₓ above 400°C. sigmaaldrich.com Although no specific thermal ALD process using this compound has been detailed in available research, its chemical nature suggests it could theoretically be used in such a high-temperature regime. However, the key advantages of PCDS, such as its enhanced reactivity, are most effectively leveraged in lower-temperature PEALD processes, which circumvent the need for high-temperature ammonia activation by using plasma energy. researchgate.netnih.gov

Comparative Analysis with Related Precursors in Thin Film Formation

This compound versus Hexachlorodisilane (Si₂Cl₆) Performance

When compared to the more conventional chlorodisilane precursor, hexachlorodisilane (Si₂Cl₆, or HCDS), this compound exhibits superior performance in the PEALD of silicon nitride films under identical process conditions. The most significant advantage of PCDS is its higher growth per cycle (GPC). Research has shown that PCDS can achieve a GPC that is over 20% higher than that of HCDS. researchgate.netpsc-gmbh.info Specific reported values highlight this difference, with PCDS achieving a GPC of approximately 1.02 Å/cycle compared to 0.78 Å/cycle for HCDS. sigmaaldrich.com

Beyond the enhanced growth rate, the quality of the films produced from PCDS is comparable or even superior to those from HCDS. Characterizations of film properties such as refractive index, wet etch rate, and density show that PCDS delivers high-quality silicon nitride. psc-gmbh.info Films grown at 360°C using PCDS have very low impurity content, with oxygen levels around 2 atomic % and chlorine content below the detection limit of less than 1 atomic %. psc-gmbh.info

Table 1: Performance Comparison of PCDS and HCDS in PEALD of SiNₓ

Feature This compound (PCDS) Hexachlorodisilane (HCDS) Source(s)
Growth Per Cycle (GPC) >20% higher than HCDS (~1.02 Å/cycle) Baseline (~0.78 Å/cycle) researchgate.netpsc-gmbh.infosigmaaldrich.com
Deposition Temperature 270–360 °C 270–360 °C researchgate.netpsc-gmbh.info
Film Quality Comparable or better than HCDS Good psc-gmbh.info
Chlorine Impurity <1 at. % (below detection limit) Low psc-gmbh.info
Oxygen Impurity ~2 at. % Low psc-gmbh.info

Integration into Microelectronic Device Fabrication

Formation of Insulating and Passivation Layers

Silicon nitride films are widely used in microelectronics for their excellent dielectric and barrier properties. researchgate.net The high-quality SiNₓ films deposited using this compound are well-suited for critical applications such as insulating and passivation layers in semiconductor devices. psc-gmbh.inforesearchgate.net A passivation layer serves to protect the semiconductor surface from environmental factors and to stabilize its electronic properties. wikipedia.org

The electrical characteristics of SiNₓ films grown via PEALD with PCDS demonstrate their suitability for these roles. Films deposited at 300°C exhibit a low leakage current density of 1–2 nA/cm² at an electric field of 2 MV/cm. Furthermore, they possess a high breakdown electric field of approximately 12 MV/cm. researchgate.netpsc-gmbh.info These excellent insulating properties are critical for preventing current leakage and ensuring the reliability of integrated circuits where these films are used as gate dielectrics, spacers, or diffusion barriers. researchgate.netresearchgate.net

Dielectric Applications in Advanced Device Architectures

This compound (Si₂HCl₅) is emerging as a significant precursor material in the fabrication of advanced semiconductor devices, primarily for the deposition of thin dielectric films. These films are critical for the insulation of conductive components in integrated circuits (ICs), and their properties directly impact device performance, reliability, and power consumption. The unique chemical structure of this compound offers advantages in deposition processes like plasma-enhanced atomic layer deposition (PEALD) and chemical vapor deposition (CVD), enabling the formation of high-quality dielectric layers at temperatures compatible with advanced device manufacturing.

The primary dielectric application of this compound investigated in research literature is in the formation of silicon nitride (SiNₓ) films. Silicon nitride is a staple dielectric material in the semiconductor industry, valued for its high dielectric strength, good thermal stability, and effectiveness as a diffusion barrier. In advanced device architectures, SiNₓ films are utilized as gate insulators, capacitor dielectrics, and encapsulation layers to protect against moisture and ionic contamination.

Detailed Research Findings

Recent studies have highlighted the advantages of using this compound for the PEALD of SiNₓ films. Research conducted by Xing Meng and colleagues has demonstrated that this compound can serve as a "next generation" precursor for silicon nitride applications, offering superior performance compared to the more commonly used hexachlorodisilane (Si₂Cl₆). google.com

One of the key findings is the significantly higher growth rate of SiNₓ films when using this compound. At identical process conditions, the use of this compound resulted in an approximately 20% higher growth per cycle in PEALD processes compared to hexachlorodisilane. google.comgoogle.com This increased deposition rate can translate to higher manufacturing throughput and reduced cost.

The quality of the silicon nitride films produced from this compound is also noteworthy. The films exhibit a low oxygen content of around 2 atomic percent and a chlorine content below the detection limit of X-ray photoelectron spectroscopy (<1 at. %). google.comgoogle.com This high purity is crucial for achieving desirable electrical properties.

From an electrical standpoint, SiNₓ films derived from this compound demonstrate excellent dielectric characteristics. They exhibit a low leakage current density of 1–2 nA/cm² at an electric field of 2 MV/cm and a high breakdown electric field of approximately 12 MV/cm. google.comgoogle.com These properties are essential for ensuring the reliability and performance of modern transistors and memory devices where high electric fields are common.

The self-limiting growth behavior of this compound has been demonstrated over a temperature range of 270–360 °C, which is a critical characteristic for the precise thickness control required in atomic layer deposition. google.comgoogle.com This allows for the uniform and conformal deposition of SiNₓ films on complex three-dimensional structures found in advanced device architectures like FinFETs and 3D NAND flash memory.

While the primary focus of published research has been on silicon nitride, patents also disclose the use of this compound for the deposition of other silicon-containing films, such as silicon oxide (SiO₂), which can function as an insulator or dielectric layer. sigmaaldrich.comsemanticscholar.org However, detailed research findings on the specific dielectric properties of SiO₂ films grown from this compound are not as readily available in publicly accessible literature.

The following interactive data table summarizes the key research findings for silicon nitride films deposited using this compound.

Data Table: Properties of Silicon Nitride Films from this compound

PropertyValueDeposition MethodNotes
Leakage Current Density 1–2 nA/cm² @ 2 MV/cmPEALDIndicates good insulating properties.
Breakdown Electric Field ~12 MV/cmPEALDHigh value signifies robustness against electrical failure.
Growth Rate >20% higher than HCDSPEALDOffers potential for increased manufacturing efficiency.
Oxygen Content ~2 at. %PEALDLow impurity level contributes to high film quality.
Chlorine Content <1 at. %PEALDBelow detection limit, indicating a clean deposition process.
ALD Temperature Window 270–360 °CPEALDAllows for controlled, self-limiting film growth.

Advanced Analytical Methodologies for Pentachlorodisilane Research

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation

Spectroscopic methods are indispensable for the real-time monitoring of chemical reactions and the detailed structural analysis of molecules like pentachlorodisilane. These non-destructive techniques offer insights into molecular vibrations, electronic transitions, and bonding arrangements, providing a comprehensive picture of the chemical processes as they occur. chimia.chrsc.org

In-Situ Spectroscopic Analysis

In-situ spectroscopic analysis allows for the real-time observation of chemical reactions, providing critical data on reaction kinetics, intermediates, and product formation without disturbing the reaction system. chimia.chmdpi.com This is particularly valuable in processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD), where this compound is used as a precursor. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for in-situ monitoring. sigmaaldrich.com By passing an infrared beam through the reaction chamber, changes in the vibrational modes of the molecules can be detected. For instance, in the deposition of silicon-containing films, FTIR can track the disappearance of Si-H and Si-Cl bonds from this compound and the emergence of new bonds corresponding to the deposited material. researchgate.netacs.org Studies have utilized in-situ attenuated total reflection Fourier transform infrared spectroscopy (ATR-FTIR) to investigate the surface reactions of chlorosilanes. researchgate.net For example, during the ALD of silicon nitride, in-situ FTIR can reveal the reaction of Si₂Cl₅ with surface amine groups. researchgate.net

The following table summarizes the characteristic infrared absorption peaks relevant to this compound and its reaction products.

Functional GroupWavenumber (cm⁻¹)Significance in this compound Chemistry
Si-H stretch2100-2200Indicates the presence of the Si-H bond in this compound. Its disappearance signals precursor decomposition. researchgate.net
Si-Cl stretch~600Characteristic of the silicon-chlorine bonds in this compound.
N-H stretch~3300Appears during silicon nitride deposition using an ammonia (B1221849) plasma, indicating the formation of Si-N-H species. researchgate.net
Si-O-Si stretch~1075Indicates the formation of silicon oxide, a potential impurity or desired product depending on the process. acs.org
Si-OH stretch~3740Suggests the presence of silanol (B1196071) groups, which can form from the hydrolysis of chlorosilanes. acs.org

This table is generated based on data from multiple sources. researchgate.netacs.orgacs.org

Ultra-Trace Elemental Analysis for Precursor Purity Assurance

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample at trace and ultra-trace concentrations. wikipedia.organalytik-jena.com The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. wikipedia.orgspectroscopyonline.com These ions are then passed into a mass spectrometer, where they are separated based on their mass-to-charge ratio, allowing for the quantification of a wide range of elements with exceptional sensitivity. wikipedia.org

For the analysis of silicon precursors like this compound, ICP-MS offers unparalleled detection limits, often in the parts-per-trillion (ppt) range. perkinelmer.com This capability is crucial for identifying and quantifying contaminants that could compromise the performance of semiconductor devices. perkinelmer.comalfachemic.com High-resolution ICP-MS (HR-ICP-MS) is particularly advantageous as it can resolve spectral interferences that can occur in complex matrices like silicon compounds. perkinelmer.comthermofisher.com

The following table provides typical detection limits for selected elements in a silicon matrix using ICP-MS, highlighting the sensitivity of the technique.

ElementTypical Detection Limit (ppt)Potential Impact on Semiconductor Performance
Sodium (Na)< 1Mobile ion that can cause threshold voltage instability in MOS devices.
Iron (Fe)< 5Can form deep-level traps, reducing carrier lifetime.
Copper (Cu)< 2Can diffuse rapidly into silicon and create recombination centers.
Aluminum (Al)< 3Can act as a p-type dopant, altering the electrical properties of silicon.
Calcium (Ca)< 5Can lead to particle formation and surface contamination.

This table is a representative example and actual detection limits may vary depending on the specific instrument and analytical conditions. perkinelmer.comacs.org

Chromatographic Techniques for Product Distribution Analysis

Chromatographic techniques are essential for separating and analyzing complex mixtures, making them invaluable for assessing the product distribution in reactions involving this compound. researchgate.nete3s-conferences.org These methods separate components based on their differential partitioning between a stationary phase and a mobile phase. frontiersin.org

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile compounds like chlorosilanes and their reaction products. hasetri.com In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Different components of the mixture travel through the column at different rates depending on their physical and chemical properties, leading to their separation. hasetri.com Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separating and identifying the individual components of a complex mixture. hasetri.com

For instance, in the synthesis of trichlorosilane (B8805176), where this compound can be a byproduct, GC analysis can be used to determine the relative amounts of various chlorosilanes in the product stream. google.com This information is crucial for optimizing reaction conditions to maximize the yield of the desired product and to purify the final product.

High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic technique that can be employed, particularly for less volatile or thermally sensitive compounds. researchgate.net While GC is more common for chlorosilanes, HPLC can be useful for analyzing reaction byproducts or for characterizing the purity of starting materials. hasetri.com

The table below compares different chromatographic techniques applicable to the analysis of this compound and related compounds.

TechniquePrincipleTypical AnalytesAdvantages
Gas Chromatography (GC)Separation based on volatility and interaction with a stationary phase. hasetri.comVolatile chlorosilanes, reaction byproducts.High resolution, suitable for volatile compounds. researchgate.net
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning between a liquid mobile phase and a solid stationary phase. researchgate.netLess volatile byproducts, purity of starting materials.Applicable to a wide range of compounds, including non-volatile ones. researchgate.net
Size-Exclusion Chromatography (SEC)Separation based on molecular size. americanpharmaceuticalreview.comPolymeric byproducts or oligomers.Useful for analyzing the molecular weight distribution of polymers. hasetri.comamericanpharmaceuticalreview.com
Ion-Exchange Chromatography (IEX)Separation based on ionic charge. americanpharmaceuticalreview.comIonic impurities or charged species.Highly selective for charged molecules. americanpharmaceuticalreview.com

This table provides a general overview of chromatographic techniques and their applications. researchgate.nethasetri.comamericanpharmaceuticalreview.com

Q & A

Q. What are the standard synthesis methods for pentachlorodisilane, and how do reaction conditions influence yield and purity?

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what challenges arise in interpretation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (²⁹Si and ³⁵Cl) identifies structural isomers and assesses chlorine substitution patterns. Challenges include signal splitting due to isotopic effects (³⁵Cl vs. ³⁷Cl). Mass spectrometry (MS) confirms molecular weight but requires low-pressure ionization to avoid fragmentation. X-ray diffraction (XRD) resolves crystal structure but demands high-purity single crystals .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods with >100 fpm airflow to prevent inhalation of toxic vapors. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant aprons, and full-face shields. Spills should be neutralized with sand or vermiculite, then disposed of as hazardous waste. Emergency protocols mandate oxygen therapy for respiratory distress and immediate decontamination of exposed skin .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal decomposition pathways of this compound, and what factors must be controlled?

  • Methodological Answer : Employ thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to track decomposition products. Control heating rates (1–10°C/min) to distinguish kinetic vs. thermodynamic products. Variables include atmospheric composition (N₂ vs. Ar) and sample containment materials (quartz vs. stainless steel). Replicate experiments under varying humidity levels to assess hydrolytic stability .

Q. What methodologies are recommended for resolving contradictions in reported thermodynamic properties of this compound?

  • Methodological Answer : Conduct meta-analysis of existing literature to identify systematic errors (e.g., calibration differences in calorimetry). Validate enthalpy of formation (ΔHf) via high-precision combustion calorimetry, comparing results with computational models (DFT or ab initio). Cross-reference purity data (e.g., via elemental analysis) to isolate discrepancies caused by impurities .

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